molecular formula C11H16ClNO B133175 2-(Ethylamino)propiophenone hydrochloride CAS No. 51553-17-4

2-(Ethylamino)propiophenone hydrochloride

Cat. No.: B133175
CAS No.: 51553-17-4
M. Wt: 213.70 g/mol
InChI Key: XCVDYVFUJZVVKL-UHFFFAOYSA-N
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Description

2-(Ethylamino)propiophenone hydrochloride (CAS: 51553-17-4), also known as Ethcathinone Hydrochloride, is a cathinone derivative and a metabolite of the appetite suppressant Diethylpropion. Its molecular formula is C₁₁H₁₅NO·HCl, with a molecular weight of 213.70 . Structurally, it consists of a propiophenone backbone substituted with an ethylamino group at the β-position. Ethcathinone exhibits amphetamine-like stimulant effects, primarily acting as a dopamine-norepinephrine reuptake inhibitor (NDRI). It is used in forensic and toxicological research as a reference standard and has a purity of >95% (HPLC) .

Properties

IUPAC Name

2-(ethylamino)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDYVFUJZVVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332526
Record name 2-(Ethylamino)propiophenone hydrochloride
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Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51553-17-4
Record name Ethcathinone hydrochloride
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Record name 2-(Ethylamino)propiophenone hydrochloride
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Record name (�±)-2-(Ethylamino)propiophenone hydrochloride
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Record name ETHCATHINONE HYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethcathinone can be synthesized through various synthetic routes. One common method involves the reaction of propiophenone with ethylamine under reductive amination conditions . The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of ethcathinone often involves large-scale synthesis using similar reductive amination techniques. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: Ethcathinone undergoes several types of chemical reactions, including:

    Oxidation: Ethcathinone can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group in ethcathinone can be reduced to form secondary alcohols.

    Substitution: Ethcathinone can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Forensic Applications

Ethcathinone has garnered attention in forensic analysis due to its presence in various illicit drug formulations. It is often detected in urine drug testing and clinical toxicology assessments. The compound's stimulant effects resemble those of amphetamines, making it relevant in the study of psychoactive substances.

Case Study: Detection in Seized Materials

A study conducted on materials seized by drug enforcement agencies utilized nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to characterize ethcathinone. The results indicated high purity levels of the compound, aiding in its identification during forensic investigations .

Pharmacological Research

Ethcathinone exhibits stimulant properties akin to those of amphetamines. Research indicates that it can influence neurotransmitter systems, particularly dopamine and norepinephrine pathways, which are critical for understanding its psychoactive effects.

Table 1: Pharmacological Effects of Ethcathinone

EffectMechanism of ActionReferences
Increased Dopamine LevelsInhibition of dopamine reuptake
Stimulant EffectsSimilar to amphetamines; increased locomotor activity
Cardiovascular ImpactElevated heart rate and blood pressure

Toxicology Studies

The toxicological profile of ethcathinone is significant for public health and safety. Studies have shown that it can lead to adverse effects similar to other stimulants, including cardiovascular complications and potential for abuse.

Toxicity Assessment

Research has highlighted the need for comprehensive toxicity assessments of ethcathinone, particularly regarding its long-term effects and potential for addiction. This is crucial for developing regulatory frameworks around its use and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The pharmacological and physicochemical properties of Ethcathinone differ significantly based on substitutions at the amino group (C2) or phenyl ring. Below is a detailed comparison:

Table 1: Comparative Analysis of 2-(Ethylamino)propiophenone Hydrochloride and Analogues
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Pharmacological Profile References
Ethcathinone HCl (51553-17-4) C₁₁H₁₅NO·HCl 213.70 Ethylamino at C2 Moderate stimulant; NDRI; Diethylpropion metabolite
Methcathinone HCl (49656-78-2) C₁₀H₁₃NO·HCl 199.68 Methylamino at C2 Higher potency stimulant; increased abuse potential
Dimethylcathinone HCl (10105-90-5) C₁₁H₁₅NO·HCl ~213.70 Dimethylamino at C2 Anorectic effects; reduced CNS activity
Bupropion Impurity HCl (31677-93-7) C₁₃H₁₉Cl₂NO 276.23 tert-Butylamino at C2 Inactive metabolite; structural analog of Bupropion
4-MEC HCl (Not provided) C₁₂H₁₇NO·HCl* ~228.74* Ethylamino at C2; 4-methylphenyl Designer drug; enhanced serotonin/dopamine release

*Note: 4-MEC (4-Methylethcathinone) is structurally distinct due to the 4-methylphenyl substitution, altering receptor selectivity .

Key Findings from Comparative Studies

Amino Group Substituents: Ethyl vs. Methyl (Ethcathinone vs. Methcathinone, however, exhibits higher potency due to reduced steric hindrance at the dopamine transporter . Dimethylamino (Dimethylcathinone): The dimethyl substitution reduces monoamine transporter inhibition, shifting activity toward anorectic effects rather than stimulant effects .

Phenyl Ring Modifications: 4-Methylphenyl (4-MEC): 4-MEC’s methyl group on the phenyl ring enhances serotonin receptor affinity, distinguishing it from Ethcathinone’s unmodified phenyl group . This modification is common in designer drugs to evade legal restrictions.

Bulky Substituents (Bupropion Impurity) :
The tert-butyl group in Bupropion’s impurity creates steric hindrance, likely rendering it pharmacologically inactive compared to Bupropion’s therapeutic NDRI activity .

Physicochemical and Toxicological Data

  • Solubility and Stability: Ethcathinone HCl is stable at -20°C, while Methcathinone HCl requires similar storage conditions . Hydroxyl group additions (e.g., 4'-hydroxy derivatives) improve water solubility but may reduce blood-brain barrier penetration .

Biological Activity

2-(Ethylamino)propiophenone hydrochloride, commonly known as ethcathinone , is a synthetic compound belonging to the cathinone class. Cathinones are structurally similar to amphetamines and are known for their psychoactive properties. Ethcathinone has garnered attention in pharmacological research due to its potential biological activities, including stimulant effects and interactions with neurotransmitter systems.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 51553-17-4
  • Molecular Formula : C11H15ClN
  • Molecular Weight : 201.70 g/mol

The compound features an ethylamino group attached to the propiophenone structure, which contributes to its biological activity.

Ethcathinone primarily acts as a monoamine reuptake inhibitor , particularly affecting dopamine, norepinephrine, and serotonin transporters. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood and energy levels. The specific binding affinities and potencies can vary, influencing the compound's overall effects on the central nervous system.

Stimulant Effects

Research indicates that ethcathinone exhibits significant stimulant properties similar to other cathinones and amphetamines. Studies have shown that it can induce hyperactivity, increased locomotion, and heightened alertness in animal models. The stimulant effects are dose-dependent, with higher concentrations leading to more pronounced behaviors.

Neurochemical Interactions

Ethcathinone's interaction with neurotransmitter systems has been explored in various studies:

  • Dopamine Release : Ethcathinone has been shown to increase dopamine release in the nucleus accumbens, a key region associated with reward and addiction pathways.
  • Serotonin Modulation : It also influences serotonin levels, which may contribute to its mood-enhancing effects.

Study on Neuropharmacological Effects

A study conducted by examined the neuropharmacological effects of ethcathinone on rodent models. The findings indicated that administration of ethcathinone resulted in:

  • Increased locomotion (up to 150% compared to control).
  • Enhanced sensitivity to rewards in operant conditioning tasks.

The study concluded that ethcathinone's stimulant properties could be attributed to its action on dopamine pathways.

Toxicological Profile

Research published in highlighted the toxicological aspects of ethcathinone. It was found that:

  • High doses led to significant cardiovascular stress in animal models.
  • Behavioral assays indicated potential for dependence with repeated exposure.

Comparative Biological Activity Table

CompoundPrimary ActionDopamine Reuptake InhibitionSerotonin Reuptake InhibitionNotable Effects
EthcathinoneStimulantModerateLowIncreased locomotion, euphoria
MethamphetamineStimulantHighModerateEuphoria, increased energy
MethylphenidateStimulantModerateModerateImproved focus, reduced fatigue

Q & A

Q. What are the recommended synthetic routes for 2-(ethylamino)propiophenone hydrochloride, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: A common synthetic approach involves reductive amination of propiophenone derivatives with ethylamine, followed by hydrochloric acid salt formation. For example:

  • Step 1: React 2-bromo-propiophenone with ethylamine in ethanol under reflux (3–5 hours) to form the intermediate amine .
  • Step 2: Neutralize the mixture with HCl to precipitate the hydrochloride salt.
  • Optimization: Adjust solvent polarity (e.g., ethanol vs. ether) and stoichiometric ratios of ethylamine to minimize byproducts like unreacted starting material or over-alkylated species. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of:

  • HPLC: Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30, 0.1% TFA) to quantify purity (>98% recommended) .
  • NMR: Confirm structure via ¹H NMR (DMSO-d6): δ 1.2 (t, 3H, CH2CH3), 2.8 (q, 2H, NHCH2), 3.5 (m, 1H, CH), 7.4–7.6 (m, 5H, aromatic) .
  • Mass Spectrometry: ESI-MS (positive mode) should show [M+H]⁺ at m/z 212.1 (free base) and a chloride adduct .

Q. What pharmacological assays are suitable for preliminary activity screening of this compound?

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity at monoamine transporters (e.g., dopamine, norepinephrine) using radiolabeled ligands (³H-WIN35428 for DAT) in transfected HEK293 cells .
  • In Vitro Functional Assays: Measure uptake inhibition in synaptosomal preparations (IC50 values) .
  • Dose-Response Curves: Use 1 nM–100 µM concentration ranges to establish potency and efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound?

Methodological Answer: Contradictions in IC50 values (e.g., DAT vs. SERT inhibition) may arise from:

  • Assay Variability: Compare protocols for cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer conditions .
  • Salt Form Interference: Ensure free base vs. hydrochloride forms are standardized; solubility differences in assay buffers (e.g., PBS vs. HBSS) can alter bioavailability .
  • Data Normalization: Use internal controls (e.g., cocaine for DAT) to calibrate cross-study results .

Q. What strategies are effective for impurity profiling of this compound in batch synthesis?

Methodological Answer:

  • HPLC-MS/MS: Identify common impurities like N-ethyl degradation products or residual ethylamine using a gradient elution (5–95% acetonitrile over 20 min) .
  • Forced Degradation Studies: Expose the compound to heat (60°C), light (UV, 48 hours), and acidic/alkaline conditions to simulate stability-related impurities .
  • Quantitative Thresholds: Set acceptance criteria for impurities at ≤0.15% (ICH Q3A guidelines) .

Q. What metabolic pathways should be considered when designing in vivo studies for this compound?

Methodological Answer:

  • Phase I Metabolism: Predict hydroxylation at the ethyl group or aromatic ring via CYP2D6/3A4 using liver microsomes .
  • Phase II Conjugation: Screen for glucuronide/sulfate metabolites using LC-QTOF-MS in urine samples .
  • Pharmacokinetic Parameters: Calculate clearance rates (CL) and half-life (t½) in rodent models to adjust dosing regimens .

Q. How can chiral resolution be achieved for enantiomeric forms of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane:isopropanol (80:20, 0.1% DEA) to separate R- and S-enantiomers (retention times: 8.2 vs. 10.5 min) .
  • Circular Dichroism (CD): Confirm enantiomeric excess (>99%) by CD spectra (λ = 220–260 nm) .
  • Crystallization: Recrystallize with chiral resolving agents (e.g., tartaric acid) in ethanol/water mixtures .

Q. What stability-indicating parameters should be monitored during long-term storage of this compound?

Methodological Answer:

  • Thermal Stability: Store at ≤-20°C in airtight containers with desiccants; avoid repeated freeze-thaw cycles .
  • Photostability: Use amber glass vials to prevent UV-induced degradation (e.g., dimerization) .
  • Hygroscopicity Testing: Monitor water content via Karl Fischer titration (<0.5% w/w) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(Ethylamino)propiophenone hydrochloride
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